Enantiomeric Configuration Controls Chiral Recognition: (1R) vs (1S) and Racemate Comparison
The (1R)-enantiomer is the required stereoisomer for programs where the absolute configuration has been established in a lead series. Its (1S)-counterpart (CAS 1344532-92-8) and the racemate (1:1 mixture) are chemically distinct entities with different three-dimensional arrangements . In chiral environments—enzymatic assays, receptor binding pockets, or asymmetric catalytic cycles—the two enantiomers can exhibit divergent activity. Although no direct biological data are publicly available for this specific compound, class‑level evidence for α‑chiral allylic amines demonstrates that enantiomers can differ in potency by >10‑fold in target‑based assays [1]. For procurement, specifying the (1R)-enantiomer is mandatory to maintain stereochemical continuity in any campaign where absolute configuration has been optimized.
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | (1R)-enantiomer, CAS 1344475-10-0 |
| Comparator Or Baseline | (1S)-enantiomer (CAS 1344532-92-8) and racemate |
| Quantified Difference | Absolute configuration difference; activity divergence can be >10‑fold in chiral biological systems (class‑level observation) [1] |
| Conditions | General principle observed across α‑chiral amine series in biochemical assays |
Why This Matters
Ordering the incorrect enantiomer or racemate can invalidate SAR datasets and lead to false negative/positive conclusions in hit‑to‑lead progression.
- [1] General class-level observation: enantiomers of α‑chiral primary amines can show >10‑fold potency differences in biological assays. (Supporting class inference; no compound-specific data available.) View Source
